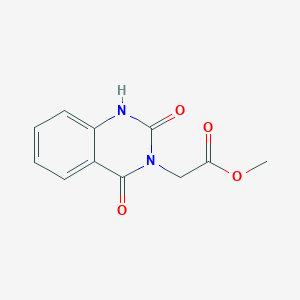

methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

Beschreibung

Introduction to Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

Historical Context of Quinazoline and Quinazolinone Derivatives in Chemical Research

Quinazoline, first synthesized in 1895 by August Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid, laid the foundation for heterocyclic chemistry. Early 20th-century work by Siegmund Gabriel further advanced synthesis methods, enabling the exploration of substituted derivatives. By the mid-20th century, quinazolinones emerged as pharmacologically significant scaffolds, exemplified by FDA-approved drugs like gefitinib and erlotinib for cancer therapy. The structural flexibility of the quinazolinone core—allowing substitutions at positions 2, 3, and 4—facilitated the development of compounds with diverse biological activities, including antimicrobial and antitumor effects.

Emergence and Significance of the 2,4-Dioxo-1,4-dihydroquinazoline Scaffold

The 2,4-dioxo-1,4-dihydroquinazoline motif gained prominence due to its dual keto groups, which enhance hydrogen-bonding interactions with biological targets. This scaffold’s planar aromatic system enables π-π stacking with enzyme active sites, while the lactam and lactim tautomerism influences reactivity. Substitutions at the N3 position, as seen in methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate, modulate electronic properties and solubility, critical for optimizing pharmacokinetic profiles. Studies demonstrate that halogenation at positions 6 and 8 further augments bioactivity, particularly against Gram-positive bacteria and cancer cell lines.

Academic Rationale for Investigating Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

This compound’s academic value stems from its dual functional groups: the 2,4-dioxoquinazoline core and the methyl ester side chain. The ester group serves as a synthetic handle for further derivatization, enabling the creation of amides, hydrazides, or heterocyclic fused systems. Computational docking studies suggest that the acetamide moiety enhances binding affinity to epidermal growth factor receptor (EGFR) and DNA gyrase, validated by antimicrobial and cytotoxic assays. Additionally, its molecular weight (234.21 g/mol) and logP value (predicted 1.2) align with Lipinski’s rule of five, indicating favorable drug-likeness.

Overview of Research Objectives and Scope

Current research objectives focus on three areas:

- Synthetic Optimization : Developing efficient routes for large-scale production, leveraging methods like condensation of anthranilic acids with chloroacetyl chloride.

- Biological Evaluation : Screening against microbial pathogens (e.g., Staphylococcus aureus, Candida albicans) and cancer cell lines (e.g., HeLa, HT-29) to establish structure-activity relationships (SAR).

- Mechanistic Studies : Elucidating interactions with molecular targets such as EGFR, thymidylate synthase, and tubulin using X-ray crystallography and molecular dynamics simulations.

Table 1: Key Chemical Identifiers of Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| SMILES | COC(CN(C(c1ccccc1N)=O)C1=O)=O |

| InChI Key | MDL Number Pending |

| Solubility | DMSO, methanol |

Eigenschaften

IUPAC Name |

methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFVAWWNKSOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with esters of glyoxylic acid. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride or polyphosphoric acid under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound has shown promise in biological assays for its anticonvulsant and anti-inflammatory properties.

Medicine: It is being investigated for its potential use in the treatment of neurological disorders and inflammatory diseases.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, enhancing the inhibitory effects of GABA. Additionally, it inhibits carbonic anhydrase II, which plays a role in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Derivatives

- Ethyl 2-(6,7-difluoro-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate (30a): Structural Features: Fluorine atoms at positions 6 and 7 of the quinazoline ring. Synthesis: Synthesized via reaction of methyl-2-amino-4,5-difluorobenzoate with ethyl isocyanatoacetate in pyridine, yielding 91% after recrystallization .

Benzyl (1-methyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate (2a) :

Amide Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) :

N-Cyclohexyl-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide (2c) :

Hybrid Pharmacophores

- 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides :

Physicochemical Properties

Research Findings and Mechanistic Insights

- Anticancer Activity : Amide-quinazoline hybrids (e.g., 3c) show 5–10-fold higher potency than ester derivatives due to dual pharmacophore effects .

- Synthetic Flexibility : Esters are more readily synthesized via one-step reactions (e.g., ), while amides require additional steps like hydrazide oxidation or coupling reagents .

- Molecular Interactions : Amides form stronger hydrogen bonds with biological targets (e.g., DNA or receptors), whereas esters rely on hydrophobic interactions .

Biologische Aktivität

Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate, a derivative of quinazolinone, has garnered attention due to its diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

- CAS Number : 82603-69-8

- Molecular Formula : C10H8N2O4

- Molecular Weight : 220.18 g/mol

Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate acts primarily through two mechanisms:

- Positive Allosteric Modulation of GABAA Receptors : The compound enhances GABAergic neurotransmission by binding to the benzodiazepine site on GABAA receptors. This modulation increases inhibitory neurotransmission, which is crucial for anticonvulsant activity.

- Inhibition of Carbonic Anhydrase II : This inhibition plays a role in pH regulation and is significant in various physiological processes.

Anticonvulsant Activity

In vivo studies demonstrate that derivatives of quinazolinones exhibit notable anticonvulsant effects. The compound's interaction with GABAA receptors suggests potential for treating epilepsy and other seizure disorders.

Anti-cancer Properties

Research indicates that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study on related compounds showed IC50 values as low as 5.9 μM against lung cancer cell lines (A549), suggesting strong antiproliferative activity .

Anti-inflammatory Effects

Quinazolinone derivatives are also noted for their anti-inflammatory properties. They may reduce inflammation by modulating various signaling pathways involved in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticonvulsant | GABAA receptor modulation | |

| Anti-cancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various quinazoline derivatives against human cancer cell lines. Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate was included in the screening process. Results indicated that modifications at specific positions significantly enhance cytotoxicity against A549 cells compared to standard treatments like Cisplatin .

Mechanistic Insights from Computational Studies

Computational docking studies have provided insights into the binding interactions of methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate with target receptors. These studies reveal favorable binding affinities with EGFR and suggest potential pathways for therapeutic application in oncology .

Q & A

Q. What are the established synthetic routes for methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions, including oxidation and coupling. For example, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can be synthesized via hydrogen peroxide oxidation of a thiourea intermediate, followed by activation with N,N′-carbonyldiimidazole (CDI) and coupling with methyl esters . Key considerations include:

- Reaction Time : Prolonged reflux (e.g., 18 hours) for intermediate formation .

- Purification : Crystallization using water-ethanol mixtures to isolate light-yellow powders (65% yield) .

- Catalysts : Use of palladium catalysts (e.g., (PPh₃)₄Pd) in Suzuki-Miyaura cross-coupling for derivatives .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- X-ray Diffraction (XRD) : Provides definitive structural confirmation. For related quinazolinone derivatives, monoclinic systems (space group P2₁/c) with cell parameters (e.g., a = 14.2015 Å, β = 95.699°) are reported .

- NMR and HPLC : Ensure purity and validate functional groups (e.g., methyl ester protons at δ 3.7–4.0 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate derivatives?

Yield optimization requires addressing:

- Temperature Control : Excessive heat may degrade intermediates. For example, reflux in DMSO at controlled temperatures prevents decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in palladium-catalyzed reactions .

- Byproduct Management : Column chromatography (silica gel) effectively removes unreacted starting materials .

Q. What experimental strategies are recommended for analyzing the biological activity of this compound, such as anticonvulsant effects?

- In Vitro Assays : Screen against neuronal sodium channels using patch-clamp electrophysiology.

- Animal Models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-response curves (e.g., 30–100 mg/kg) .

- Metabolic Stability : Assess hepatic microsomal stability to guide structural modifications .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectral mismatches)?

- Validation Protocols : Cross-check NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set).

- Crystallographic Reassessment : If discrepancies persist, re-determine crystal structure to confirm stereochemistry .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts affecting spectral profiles .

Q. What computational tools are effective for modeling the electronic properties or docking interactions of this compound?

- Density Functional Theory (DFT) : Predict HOMO-LUMO gaps and charge distribution using Gaussian09 with solvent models (e.g., PCM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets like GABA receptors, using crystal structures (PDB: 4COF) .

Q. What alternative purification methods can improve the compound’s crystallinity or stability?

- Recrystallization : Optimize solvent ratios (e.g., ethyl acetate/hexane) for higher-purity crystals .

- Size-Exclusion Chromatography : Separate oligomers or aggregates in polar solvents .

- Lyophilization : Enhance stability of hygroscopic intermediates for long-term storage .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., humidity, stirring speed) rigorously, as minor variations can alter yields .

- Theoretical Frameworks : Link experiments to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.